molecular formula C8H11N3 B1267377 5,6,7,8-Tetrahydroquinazolin-2-amine CAS No. 2305-85-3

5,6,7,8-Tetrahydroquinazolin-2-amine

货号: B1267377
CAS 编号: 2305-85-3
分子量: 149.19 g/mol
InChI 键: AIOOBFYEASSZHV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydroquinazolin-2-amine typically involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. This reaction occurs under mild conditions and is characterized by excellent yields . Another method involves the condensation of α-pinene with aromatic aldehydes to form intermediate compounds, which are then reacted with guanidine hydrochloride under the catalysis of potassium tert-butoxide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yields and purity, as well as implementing efficient purification techniques.

化学反应分析

Types of Reactions

5,6,7,8-Tetrahydroquinazolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring the stability of the quinazoline ring .

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which have shown potential in biological applications such as antitubercular and antidiabetic activities .

科学研究应用

Biological Activities

The compound exhibits a range of biological activities:

  • Antimicrobial Activity : It shows high binding affinity towards essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1) . Inhibition of these enzymes disrupts critical biochemical pathways in the bacteria, leading to their death.
  • Anticancer Activity : 5,6,7,8-Tetrahydroquinazolin-2-amine has been identified as a potent inhibitor of cyclin-dependent kinase 5 (CDK5), which is crucial for cell cycle regulation. This inhibition can lead to increased apoptosis in cancer cells . Additionally, derivatives of this compound have shown efficacy against human topoisomerase II (topoII), a validated target for anticancer therapies .
  • Antidiabetic Potential : The compound's derivatives have demonstrated high inhibition activity against β-glucosidase, suggesting potential use in diabetes treatment .

Case Study 1: Antitubercular Activity

A study explored the synthesis of novel derivatives based on this compound that demonstrated high binding affinity towards DHFR and Mt PanK. These derivatives were predicted to be effective against multidrug-resistant strains of Mycobacterium tuberculosis, showcasing their potential as new antitubercular agents .

Case Study 2: Anticancer Applications

Another research effort highlighted the development of 6-amino-tetrahydroquinazoline derivatives that selectively inhibit human topoIIα. These compounds exhibited broad antiproliferative activity against various human cancer cell lines and showed promise for further development as anticancer agents due to their favorable pharmacokinetic profiles .

Summary Table of Biological Activities

Activity TypeTarget Enzyme/MechanismPotential Application
AntimicrobialDihydrofolate reductase (DHFR)Antitubercular agents
Pantothenate kinase (Mt PanK)
FAD-containing oxidoreductase DprE1
AnticancerCyclin-dependent kinase 5 (CDK5)Cancer treatment
Human topoisomerase II (topoII)
Antidiabeticβ-glucosidaseDiabetes treatment

作用机制

The mechanism by which 5,6,7,8-tetrahydroquinazolin-2-amine exerts its effects involves its interaction with specific molecular targets. For instance, it has shown high binding affinity toward dihydrofolate reductase, pantothenate kinase, and FAD-containing oxidoreductase DprE1 in Mycobacterium tuberculosis . These interactions inhibit the activity of these enzymes, disrupting essential metabolic pathways in the bacteria.

相似化合物的比较

Similar Compounds

Similar compounds include:

Uniqueness

What sets 5,6,7,8-tetrahydroquinazolin-2-amine apart is its specific structural features and the resulting biological activities. Its ability to form stable derivatives with high biological activity, particularly against tuberculosis and diabetes, highlights its potential as a versatile and valuable compound in scientific research and pharmaceutical development .

生物活性

5,6,7,8-Tetrahydroquinazolin-2-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a quinazoline skeleton, which is significant in medicinal chemistry for the development of various pharmacologically active compounds. Its molecular formula is C9H10N2C_9H_{10}N_2, and it exhibits characteristics that enable it to interact with biological targets effectively.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • This compound has shown high binding affinity towards essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1) .
    • Inhibition of these enzymes disrupts critical biochemical pathways in the bacteria, leading to their death.
  • Antidiabetic Potential :
    • Derivatives of this compound exhibit significant inhibition against β-glucosidase. This suggests potential therapeutic applications in managing diabetes by regulating glucose metabolism .
  • Anticancer Activity :
    • The compound has been identified as a potent inhibitor of cyclin-dependent kinase 5 (CDK5), which plays a crucial role in cell cycle regulation. Inhibition of CDK5 can lead to increased apoptosis in cancer cells .
    • Additionally, novel derivatives have been developed that inhibit human topoisomerase II (topoII), a validated target for anticancer drugs .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound binds to the active sites of target enzymes like DHFR and CDK5. This binding prevents the phosphorylation of downstream targets or the synthesis of essential biomolecules .
  • Molecular Docking Studies : Research has utilized molecular docking techniques to predict the binding affinities and interactions between this compound derivatives and their targets .

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayEffectReference
AntimicrobialDHFRInhibition leads to bacterial death
Antidiabeticβ-glucosidaseInhibition regulates glucose metabolism
AnticancerCDK5Increased apoptosis in cancer cells
AnticancerTopoisomerase IIInhibition leads to reduced cell proliferation

Case Study: Antitubercular Activity

A study explored the synthesis of novel derivatives based on this compound that demonstrated a high binding affinity towards DHFR and Mt PanK. These derivatives were predicted to be effective against multidrug-resistant strains of Mycobacterium tuberculosis, showcasing their potential as new antitubercular agents .

Case Study: Anticancer Applications

Another research effort highlighted the development of 6-amino-tetrahydroquinazoline derivatives that selectively inhibit human topoIIα. These compounds exhibited broad antiproliferative activity against various human cancer cell lines and showed promise for further development as anticancer agents due to their favorable pharmacokinetic profiles .

Future Directions

The ongoing research into this compound suggests several promising avenues for future studies:

  • Development of Novel Derivatives : Continued exploration into modifying the chemical structure may yield compounds with enhanced efficacy and specificity against various biological targets.
  • Clinical Trials : The transition from laboratory findings to clinical applications will be crucial in determining the therapeutic viability of these compounds for diseases such as tuberculosis and cancer.

常见问题

Q. What are the standard synthetic routes for 5,6,7,8-tetrahydroquinazolin-2-amine, and how do reaction conditions influence yield and purity?

Basic Research Question
The compound is typically synthesized via two primary methods:

  • Conventional reflux : Aromatic aldehydes, cyclohexanone, and urea/thiourea derivatives are refluxed in ethanol with a base (e.g., KOH) for 2–3 hours. Acidification with HCl yields the product, with purity verified by recrystallization .
  • Pyridine-mediated cyclization : α-Aminoamidines and diarylidenecyclohexanone in pyridine at 100°C for 24 hours, followed by methanol washing .

Key Factors :

  • Solvent : Ethanol or pyridine affects reaction kinetics and byproduct formation.
  • Catalyst : KOH accelerates condensation vs. pyridine’s role as both solvent and base.
  • Yield : Conventional methods yield ~60–75%, while pyridine-based routes require longer times (24h) .

Q. How can mechanochemical synthesis improve the efficiency of this compound production?

Advanced Research Question
Mechanochemical grinding (e.g., ball milling) reduces reaction time from hours to minutes (3.5 min) and increases yield (85.2% vs. 72% for conventional methods). This eco-friendly approach minimizes solvent use and enhances scalability. The yield/time efficiency (YE) metric rises from 0.72 (conventional) to 24.34 (mechanochemical) .

Methodological Insight :

  • Grinding parameters : Optimize frequency, ball size, and reactant ratios to prevent decomposition.
  • Scalability : Pilot-scale validation is needed to address heat dissipation and homogeneity issues.

Q. What analytical techniques are critical for characterizing this compound derivatives?

Basic Research Question

  • Spectroscopy :
    • ¹H/¹³C-NMR : Assigns proton environments (e.g., δ 1.82–1.96 ppm for cyclohexane CH₂ groups) and carbonyl signals (δ 168.3 ppm for C=O) .
    • IR : Confirms NH (3432 cm⁻¹) and C=O (1679 cm⁻¹) stretches .
  • Mass spectrometry : Molecular ion peaks (e.g., [M⁺] at m/z 272) validate molecular weight .
  • X-ray crystallography : Resolves stereochemistry in complex derivatives (e.g., bond angles within ±0.01 Å accuracy) .

Q. How can researchers resolve contradictions in reported spectral data for THQ derivatives?

Advanced Research Question
Discrepancies in NMR or IR data often arise from:

  • Solvent effects : DMSO vs. CDCl₃ shifts proton signals (e.g., NH protons at δ 9.92 ppm in DMSO) .
  • Tautomerism : Keto-enol equilibria in THQ derivatives alter carbonyl stretches in IR .
  • Resolution : Use deuterated solvents consistently and report acquisition parameters (e.g., 400 MHz for NMR). Cross-validate with X-ray structures when possible .

Q. How does DFT modeling predict the antioxidant activity of THQ derivatives?

Advanced Research Question
Density Functional Theory (DFT) calculates bond dissociation energies (BDE) and frontier molecular orbitals to rank antioxidant potential. For example:

  • Compound 7b : Low BDE (78.3 kcal/mol) and high HOMO energy (−5.2 eV) indicate superior radical scavenging vs. 6d or 2f .
  • Validation : Correlate DFT results with in vitro assays (e.g., DPPH inhibition) to refine predictive models.

Q. What strategies optimize the design of bioactive THQ derivatives?

Advanced Research Question

  • Substitution patterns : Electron-withdrawing groups (e.g., NO₂ at C4) enhance electrophilicity and receptor binding .
  • Hybrid scaffolds : Fusion with triazoles or thiazoles improves solubility and bioactivity (e.g., compound e2 in with IC₅₀ < 1 µM) .
  • Isomerization : Aromatization of the cyclohexane ring (Fig. 5 in ) alters π-π stacking interactions in target proteins.

Q. How do isomerization and tautomerism impact THQ derivative stability?

Advanced Research Question

  • Thermodynamic control : Heating promotes aromatization, converting THQ to quinazoline, which affects UV-Vis absorption (λₐₜ 320 → 280 nm) .
  • Tautomer detection : Use 2D NMR (HSQC, HMBC) to identify enol vs. keto forms in solution.

Q. What experimental design factors are critical for scaling up THQ synthesis?

Basic Research Question

  • Catalyst loading : Excess KOH (>10 mol%) causes side reactions (e.g., aldol condensation).
  • Purification : Flash chromatography (ethyl acetate/heptane gradient) achieves >95% purity .
  • Safety : Handle intermediates (e.g., Pd/C in hydrogenation) under inert atmospheres to prevent explosions .

属性

IUPAC Name

5,6,7,8-tetrahydroquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-8-10-5-6-3-1-2-4-7(6)11-8/h5H,1-4H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOOBFYEASSZHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=NC=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70279645
Record name 5,6,7,8-tetrahydroquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305-85-3
Record name 2305-85-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13568
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6,7,8-tetrahydroquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,8-Tetrahydroquinazolin-2-amine
Reactant of Route 2
Reactant of Route 2
5,6,7,8-Tetrahydroquinazolin-2-amine
Reactant of Route 3
Reactant of Route 3
5,6,7,8-Tetrahydroquinazolin-2-amine
Reactant of Route 4
5,6,7,8-Tetrahydroquinazolin-2-amine
Reactant of Route 5
5,6,7,8-Tetrahydroquinazolin-2-amine
Reactant of Route 6
5,6,7,8-Tetrahydroquinazolin-2-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。